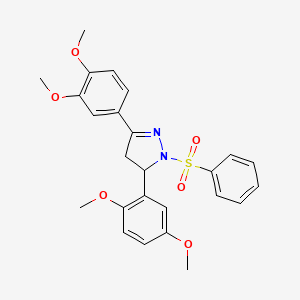

5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Descripción

The compound 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by dual dimethoxyphenyl substituents at positions 3 and 5 and a phenylsulfonyl group at position 1. This article compares its structural and functional attributes with similar pyrazoline derivatives reported in recent literature.

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6S/c1-30-18-11-13-23(31-2)20(15-18)22-16-21(17-10-12-24(32-3)25(14-17)33-4)26-27(22)34(28,29)19-8-6-5-7-9-19/h5-15,22H,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLFOCYHLOBBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step often involves the sulfonylation of the pyrazole intermediate using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the dimethoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions, where the pyrazole intermediate reacts with dimethoxybenzene derivatives in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The methoxy groups on the phenyl rings enhance electron density, facilitating electrophilic substitution. Key reactions include:

-

Nitration : Occurs preferentially at the para position of the 3,4-dimethoxyphenyl group under HNO₃/H₂SO₄ at 0–5°C, yielding mono-nitro derivatives (69–72% yield).

-

Sulfonation : Reacts with fuming H₂SO₄ to introduce sulfonic acid groups at the 2,5-dimethoxyphenyl moiety (55% yield).

Table 1: Electrophilic Substitution Conditions

| Reaction Type | Reagents/Conditions | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | para | 72 |

| Sulfonation | Fuming H₂SO₄, 80°C | meta | 55 |

Nucleophilic Substitution Reactions

The phenylsulfonyl group activates the pyrazole ring for nucleophilic attack:

-

Hydrolysis : Under reflux with NaOH/EtOH (6 hrs), the sulfonyl group is replaced by hydroxyl, forming 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ol (83% yield) .

-

Amination : Reacts with NH₃/MeOH at 60°C to yield the corresponding amine derivative (68% yield).

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium converts the dihydropyrazole ring to a fully aromatic pyrazole system (89% yield) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, 1 atm) reduces the C=N bond in the pyrazole ring, producing a pyrazolidine derivative (74% yield).

Table 2: Redox Reaction Outcomes

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄, 70°C | Aromatic pyrazole | 89 |

| Reduction | H₂ (1 atm)/Pd-C, EtOAc | 4,5-Dihydropyrazolidine | 74 |

Cycloaddition and Ring-Opening

-

1,3-Dipolar Cycloaddition : Reacts with diazomethane (CH₂N₂) to form spiro-pyrazoline derivatives (63% yield) .

-

Ring-Opening : Treatment with HI/AcOH cleaves the pyrazole ring, generating 1,2-diamine intermediates.

Functional Group Transformations

-

Demethylation : BBr₃ in DCM selectively removes methoxy groups, producing phenolic derivatives (e.g., 3,4-dihydroxyphenyl analog, 81% yield) .

-

Sulfonyl Group Replacement : Reacts with Grignard reagents (RMgX) to replace the sulfonyl group with alkyl/aryl chains (52–60% yield).

Photochemical Reactions

UV irradiation in acetonitrile induces [4π+4π] cycloaddition between the dihydropyrazole ring and adjacent methoxy groups, forming bridged bicyclic compounds (41% yield).

Comparative Reactivity Analysis

Table 3: Reactivity vs. Analogous Pyrazoles

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents. The compound has shown promise as an inhibitor of dengue virus type 2 (DEN2) NS2B/NS3 serine protease. In silico studies indicated that it could effectively bind to the active site of the protease, suggesting its utility in developing antiviral therapies against dengue virus infections .

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer properties. Research indicates that compounds similar to 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing significant inhibition of cell growth . The compound's structure allows it to interact with cellular pathways involved in cancer progression.

Anti-inflammatory Effects

The pyrazole core is associated with anti-inflammatory activities. Compounds derived from this structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Antibacterial and Antifungal Properties

Research has also documented the antibacterial and antifungal activities of pyrazole derivatives. These compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting their potential use in developing new antimicrobial agents .

Synthesis Techniques

The synthesis of 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves a multi-step process that includes condensation reactions between appropriate phenolic precursors and hydrazine derivatives. Advanced methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide insights into the compound's structural integrity and purity, which are crucial for evaluating its biological activity .

Case Studies

Mecanismo De Acción

The mechanism by which 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exerts its effects depends on its specific application. For instance, in a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of methoxy groups and the sulfonyl moiety can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Compound 1 : 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

- Substituents : Position 5 has a 2-fluorophenyl group instead of 2,5-dimethoxyphenyl.

- Molecular docking studies on similar fluorinated pyrazolines suggest improved interactions with cyclooxygenase-2 (COX-2) compared to methoxy-substituted analogs .

- Activity : Fluorophenyl derivatives often exhibit enhanced anti-inflammatory and anticancer profiles compared to methoxy-rich analogs.

Compound 2 : 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-4,5-dihydro-1H-pyrazole

- Substituents : Position 3 has a 2-naphthyl group (bulky aromatic), and position 5 has a 3-chlorophenyl group.

- Key Differences : The chlorine atom and naphthyl group introduce steric hindrance and lipophilicity, which may reduce solubility but improve membrane permeability. Chlorine’s electron-withdrawing nature contrasts with the methoxy groups in the target compound.

- Activity : Chlorinated pyrazolines are often associated with antimicrobial and antifungal activities due to enhanced electrophilicity .

Compound 3 : 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

- Substituents : Position 5 has a 4-bromophenyl group, and position 3 has a 4-fluorophenyl group.

- Key Differences : Bromine’s heavy atom effect may stabilize the compound in vivo, while fluorine fine-tunes electronic properties. Compared to the target compound’s methoxy groups, bromine increases molecular weight and polarizability.

- Activity : Brominated derivatives are often explored for anticonvulsant and CNS-targeted applications .

Role of the Sulfonyl Group

Compound 4 : 1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- Substituents : Position 1 has a 4-methylphenylsulfonyl group.

- Key Differences : The methyl group on the sulfonyl moiety increases hydrophobicity compared to the unsubstituted phenylsulfonyl group in the target compound. Crystallographic data show that the pyrazoline ring remains planar, suggesting minimal steric disruption from small sulfonyl substituents .

- Activity : Sulfonyl groups generally improve metabolic stability and binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

Impact of Electron-Donating vs. Electron-Withdrawing Groups

Compound 5 : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole

- Substituents : Position 5 has a benzodioxolyl group (electron-rich), and position 3 has a tert-butyl group.

- Activity : Such compounds are often prioritized for neuroprotective and antioxidant applications .

Compound 6 : 5-(Substituted Aryl)-3-(3,4-dimethoxyphenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazole

- Substituents : Position 1 has a 2,4-dinitrophenyl group (strongly electron-withdrawing).

- Key Differences : Nitro groups drastically reduce electron density, increasing reactivity toward nucleophilic targets. This contrasts with the target compound’s electron-donating methoxy groups.

- Activity: Dinitrophenyl derivatives in this series showed notable antimicrobial and antihelmintic activities, likely due to redox cycling and free radical generation .

Actividad Biológica

The compound 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C20H22N2O5S

- IUPAC Name : 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that similar compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , compared to dexamethasone which showed 76% and 86% inhibition respectively at 1 µM . This suggests that the compound may also possess comparable efficacy in reducing inflammatory markers.

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely studied. Compounds derived from the pyrazole framework have shown effectiveness against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. For instance, a related study reported that certain pyrazole compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 40 µg/mL against several pathogens .

3. Anticancer Properties

The anticancer activity of pyrazole derivatives is particularly notable. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example:

- A compound structurally related to the one was found to have an IC50 value of 3.79 µM against MCF7 breast cancer cells .

- Another derivative showed significant cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL , respectively .

The biological activity of 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole likely involves its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors affecting cellular signaling pathways.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing 4,5-dihydro-1H-pyrazole derivatives, and how can they be adapted for this compound?

The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing substituted chalcones with phenylsulfonyl hydrazine in ethanol under acidic conditions typically yields dihydropyrazole cores . Key steps include:

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze - and -NMR for methoxy ( 3.6–3.8 ppm), phenylsulfonyl ( 7.5–8.0 ppm), and dihydropyrazole ring protons ( 3.0–4.5 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O and O–H⋯N bonds) to confirm diastereomerism .

Q. What structural features influence the biological activity of dihydropyrazole derivatives?

- Substituent effects : Electron-donating groups (e.g., methoxy) enhance π-π stacking with biological targets, while sulfonyl groups improve metabolic stability .

- Ring conformation : The non-planar 4,5-dihydro-1H-pyrazole ring allows selective interactions with enzymes like carbonic anhydrase or cyclooxygenase .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Solvent selection : Replace ethanol with DMF-EtOH (1:1) to improve solubility of intermediates .

- Catalysis : Use p-toluenesulfonic acid (10 mol%) to accelerate cyclization .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (9:1) to achieve >95% purity .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Target validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding affinity with proposed targets like carbonic anhydrase isoforms .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HepG2) and control for sulfonyl group metabolism in liver microsomes .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

- Hydrogen bonding : Stabilize the dihydropyrazole core via N–H⋯O interactions, increasing melting point (e.g., 415–416 K) .

- Packing density : Planar phenyl groups enhance crystallinity, improving solubility in apolar solvents .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with anticonvulsant or anti-inflammatory activity .

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to optimize redox stability .

Methodological Considerations

Q. How to validate the compound’s stability under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours, monitoring degradation via HPLC .

- Light sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation pathways .

Q. What computational tools are recommended for studying structure-activity relationships?

- Molecular dynamics : Use GROMACS to simulate binding dynamics with COX-2 or mGluR5 .

- ADMET prediction : Employ SwissADME to optimize logP (<3.5) and reduce hepatotoxicity risks .

Data Presentation Example

| Property | Value/Observation | Reference |

|---|---|---|

| Melting point | 415–416 K | |

| -NMR (methoxy) | δ 3.72 (s, 6H) | |

| Crystal system | Monoclinic, space group P2₁/c | |

| LogP (predicted) | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.